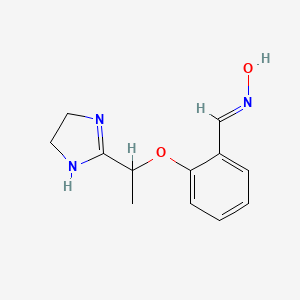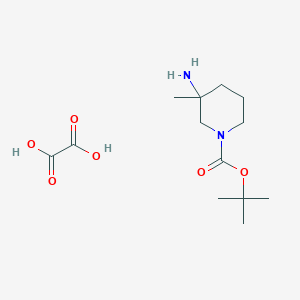
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim ist eine chemische Verbindung, die eine einzigartige Struktur aufweist, die einen Imidazolring, eine Ethoxygruppe und einen Benzaldehyd-oxim-Rest kombiniert.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim erfolgt typischerweise in einem mehrstufigen Prozess. Eine gängige Methode beginnt mit der Herstellung des Zwischenprodukts 4,5-Dihydro-1H-imidazol, das dann mit Ethylbromid umgesetzt wird, um das Ethoxyderivat zu bilden. Dieses Zwischenprodukt wird anschließend mit Benzaldehyd umgesetzt, um das Benzaldehydderviat zu bilden, das schließlich unter basischen Bedingungen mit Hydroxylaminhydrochlorid in die Oximform umgewandelt wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig automatisierte Reaktoren und kontinuierliche Fließsysteme eingesetzt werden, um konstante Reaktionsparameter zu gewährleisten.
Chemische Reaktionsanalyse
Reaktionstypen
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Oximgruppe kann zu Nitriloxiden oxidiert werden.
Reduktion: Der Benzaldehyd-Rest kann zur entsprechenden Alkohol reduziert werden.
Substitution: Die Ethoxygruppe kann durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Nitriloxide.
Reduktion: Benzylalkohol-Derivate.
Substitution: Verschiedene substituierte Imidazol-Derivate.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner Fähigkeit, mit bestimmten Proteinen zu interagieren, wird es als potenzieller biochemischer Marker untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich antimikrobieller und entzündungshemmender Wirkungen.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von (E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Der Imidazolring kann an Metallionen binden und so die Enzymaktivität beeinflussen, während die Oximgruppe Wasserstoffbrückenbindungen mit Proteinen eingehen kann und deren Funktion beeinflusst. Diese Wechselwirkungen können verschiedene biochemische Pfade modulieren und so zu den beobachteten Wirkungen der Verbindung führen.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The benzaldehyde moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyde oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions, influencing enzymatic activity, while the oxime group can form hydrogen bonds with proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd:
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzylalkohol: Enthält eine Alkoholgruppe anstelle eines Oxims, was seine chemischen Eigenschaften und Reaktivität beeinflusst.
Einzigartigkeit
(E)-2-(1-(4,5-Dihydro-1H-imidazol-2-yl)ethoxy)benzaldehyd-oxim ist einzigartig aufgrund des Vorhandenseins sowohl des Imidazolrings als auch der Oximgruppe, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Diese Kombination macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
Molekularformel |
C12H15N3O2 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
(NE)-N-[[2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C12H15N3O2/c1-9(12-13-6-7-14-12)17-11-5-3-2-4-10(11)8-15-16/h2-5,8-9,16H,6-7H2,1H3,(H,13,14)/b15-8+ |
InChI-Schlüssel |
JDVBCCBWSXJBJH-OVCLIPMQSA-N |
Isomerische SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2/C=N/O |
Kanonische SMILES |
CC(C1=NCCN1)OC2=CC=CC=C2C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12341530.png)

![4-[2-Fluoro-4-[[[6-(2-methylpyridin-4-yl)-2,7-naphthyridin-1-yl]amino]methyl]phenyl]piperidin-2-one](/img/structure/B12341534.png)

![2-amino-N-[(2E)-1-methylpyrrolidin-2-ylidene]benzenesulfonamide](/img/structure/B12341546.png)
![(3R,4S)-4-(2-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12341563.png)
![4-Chloro-6-(4-fluorophenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341566.png)

